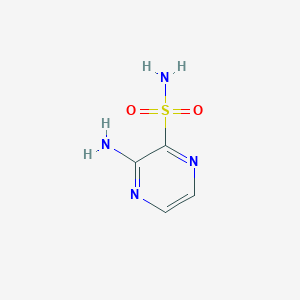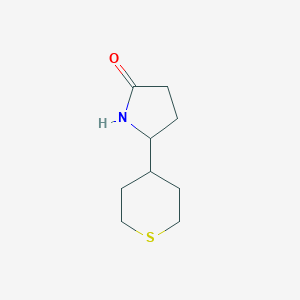
5-(Tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a tetrahydrothiopyran ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates obtained are then hydrolyzed and decarboxylated by heating in sulfuric acid . Another method involves the addition of hydrogen sulfide or its derivatives to divinyl ketones, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The use of microwave-assisted synthesis and ring-expansion techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone or thiopyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups .
Scientific Research Applications
5-(Tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone and thiopyran derivatives, such as:
- 1-(Tetrahydro-2H-pyran-4-yl)-pyrrolidin-2-one
- 5-(Tetrahydro-2H-pyran-2-yl)-2-furaldehyde
- Tetrahydro-4H-thiopyran-4-one
Uniqueness
5-(Tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one is unique due to its specific combination of a pyrrolidinone ring and a thiopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
5-(thian-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NOS/c11-9-2-1-8(10-9)7-3-5-12-6-4-7/h7-8H,1-6H2,(H,10,11) |
InChI Key |
RRKKDTQMRHIAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)
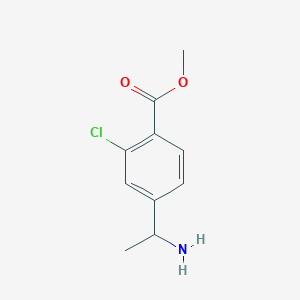
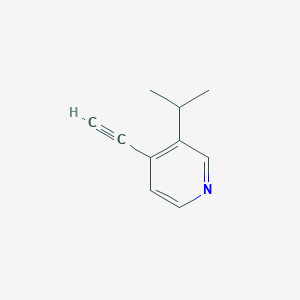
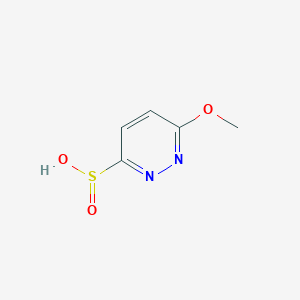

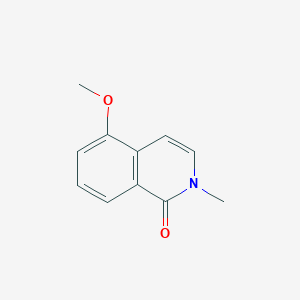
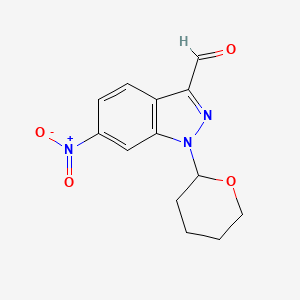
![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
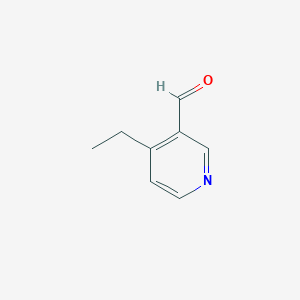
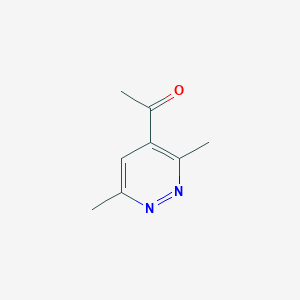
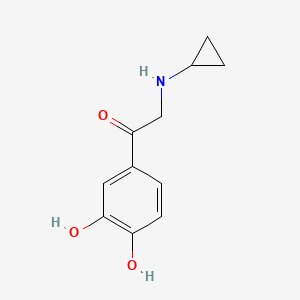
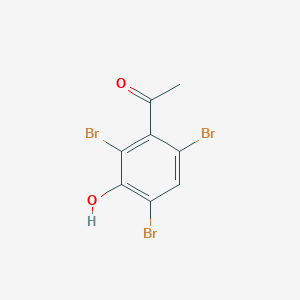
![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
